

Unveiling the Chemical Profile of Methyl 2-(morpholinomethyl)benzoate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 2-(morpholinomethyl)benzoate

Cat. No.: B159572

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of **Methyl 2-(morpholinomethyl)benzoate** (CAS No. 135651-46-6). The information is curated for professionals in research and development, offering a centralized resource for this compound's physical characteristics and insights into its synthesis.

Core Chemical and Physical Properties

Methyl 2-(morpholinomethyl)benzoate is a substituted aromatic ester with a molecular formula of $C_{13}H_{17}NO_3$ and a molecular weight of 235.28 g/mol ^[1]. Its structure features a methyl benzoate core with a morpholinomethyl substituent at the ortho position. This substitution pattern is key to its chemical behavior and potential applications.

The known physical properties of **Methyl 2-(morpholinomethyl)benzoate** are summarized in the table below, providing a quick reference for experimental planning and safety considerations.

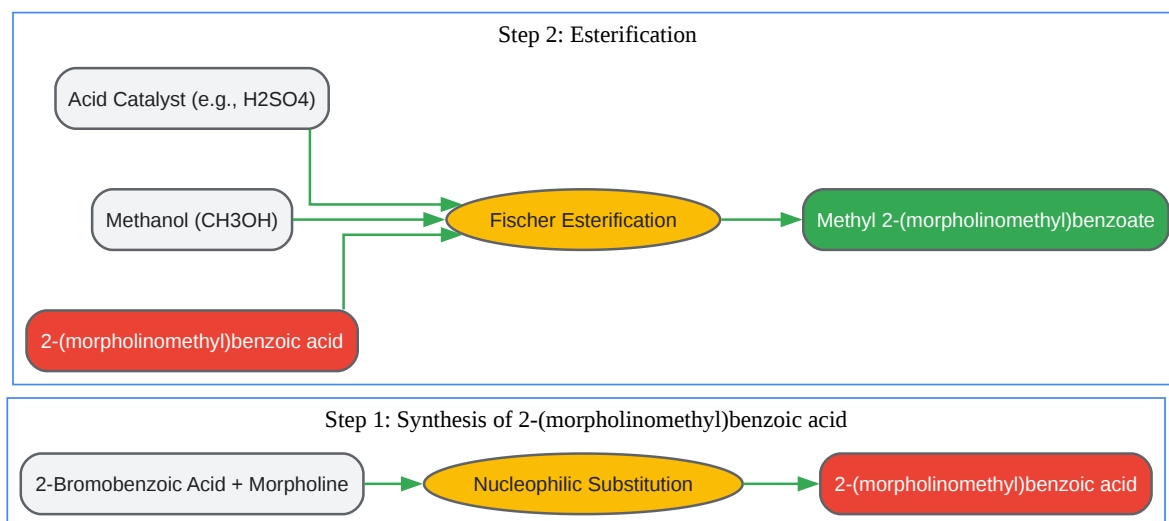
Property	Value	Source
CAS Number	135651-46-6	[1]
Molecular Formula	C13H17NO3	[1]
Molecular Weight	235.28 g/mol	[1]
Boiling Point	345.4 °C at 760 mmHg	[1]
Flash Point	162.7 °C	[1]
Density	1.149 g/cm ³	[1]
Refractive Index	1.543	[1]
Storage Temperature	2-8°C	

Synonyms: 2-MORPHOLIN-4-YLMETHYLBENZOIC ACID METHYL ESTER, **Methyl 2-(MorpholinoMethyl)benzoate**, Methyl 2-morpholin-4-ylmethylbenzoate, Methyl 2-(4-MorpholinylMethyl)benzoate, Benzoic acid, 2-(4-MorpholinylMethyl)-, Methyl ester.[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Methyl 2-(morpholinomethyl)benzoate** is not readily available in peer-reviewed literature, its synthesis can be logically approached through a two-step process: the formation of the precursor 2-(morpholinomethyl)benzoic acid, followed by its esterification.

Logical Synthesis Workflow



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Caption: Proposed two-step synthesis of **Methyl 2-(morpholinomethyl)benzoate**.

General Experimental Protocol for Fischer Esterification

The following is a general procedure for the Fischer esterification of a benzoic acid derivative, which can be adapted for the synthesis of **Methyl 2-(morpholinomethyl)benzoate** from its corresponding carboxylic acid precursor.^{[2][3][4][5]}

Materials:

- 2-(morpholinomethyl)benzoic acid
- Methanol (anhydrous)
- Concentrated Sulfuric Acid (or other suitable acid catalyst)
- Dichloromethane (or other suitable extraction solvent)

- Saturated Sodium Bicarbonate solution
- Saturated Sodium Chloride solution (Brine)
- Anhydrous Magnesium Sulfate or Sodium Sulfate
- Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 2-(morpholinomethyl)benzoic acid in an excess of methanol.^{[2][3]}
- Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid.^{[2][3][4]}
- Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).^{[2][4]}
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Reduce the volume of methanol using a rotary evaporator.
 - Dilute the residue with water and extract the product into an organic solvent like dichloromethane.^[2]
 - Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.^[2]
- Purification:
 - Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
 - Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

- Further purification can be achieved by column chromatography or distillation.

Spectroscopic Data

Detailed experimental spectra for **Methyl 2-(morpholinomethyl)benzoate** are not widely published. However, based on its structure, the following characteristic peaks can be anticipated in its spectroscopic analyses.

Expected ^1H NMR Spectral Features

- Aromatic Protons: Signals in the range of 7.0-8.0 ppm, showing splitting patterns consistent with a 1,2-disubstituted benzene ring.
- Methyl Ester Protons ($-\text{OCH}_3$): A singlet around 3.8-3.9 ppm.
- Benzylic Protons ($-\text{CH}_2\text{-N}$): A singlet in the region of 3.5-4.0 ppm.
- Morpholine Protons: Two multiplets corresponding to the $-\text{N-CH}_2-$ and $-\text{O-CH}_2-$ protons of the morpholine ring, typically found between 2.5-4.0 ppm.

Expected ^{13}C NMR Spectral Features

- Carbonyl Carbon (C=O): A signal in the downfield region, approximately 165-170 ppm.
- Aromatic Carbons: Multiple signals between 125-140 ppm.
- Methyl Ester Carbon ($-\text{OCH}_3$): A signal around 52 ppm.
- Benzylic Carbon ($-\text{CH}_2\text{-N}$): A signal in the range of 60-65 ppm.
- Morpholine Carbons: Signals for the $-\text{N-CH}_2-$ and $-\text{O-CH}_2-$ carbons, typically between 50-70 ppm.

Expected IR Spectral Features

- C=O Stretch (Ester): A strong absorption band around $1720\text{-}1740\text{ cm}^{-1}$.
- C-O Stretch (Ester): Bands in the $1100\text{-}1300\text{ cm}^{-1}$ region.

- C-H Stretch (Aromatic): Signals above 3000 cm^{-1} .
- C-H Stretch (Aliphatic): Signals below 3000 cm^{-1} .
- C=C Stretch (Aromatic): Peaks in the $1450\text{-}1600\text{ cm}^{-1}$ range.

Expected Mass Spectrometry Data

- Molecular Ion Peak (M^+): A peak at $m/z = 235$, corresponding to the molecular weight of the compound.
- Fragmentation Pattern: Expect to see fragmentation patterns corresponding to the loss of the methoxy group ($-\text{OCH}_3$), the morpholinomethyl group, and other characteristic fragments of the benzoate structure.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available information regarding the specific biological activity of **Methyl 2-(morpholinomethyl)benzoate** and any associated signaling pathways. Further research is required to elucidate its pharmacological profile and potential therapeutic applications.

Conclusion

This technical guide provides a summary of the known chemical and physical properties of **Methyl 2-(morpholinomethyl)benzoate** and outlines a logical synthetic approach based on established chemical principles. While detailed experimental and biological data remain to be published, this document serves as a foundational resource for researchers and scientists interested in this compound. Further experimental investigation is necessary to fully characterize its spectroscopic and pharmacological properties.

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